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Introduction

4-Chlorobenzyl alcohol (C₇H₇ClO) is an important organic compound utilized as an

intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural

and electronic properties, which are crucial for its reactivity and application, can be thoroughly

characterized using a suite of spectroscopic techniques. This technical guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 4-chlorobenzyl alcohol, tailored for researchers, scientists, and

professionals in drug development.

Spectroscopic Data
The spectroscopic data for 4-chlorobenzyl alcohol is summarized below, providing key

insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data

The ¹H NMR spectrum of 4-chlorobenzyl alcohol reveals the presence of distinct proton

environments in the molecule. The data, acquired in deuterated chloroform (CDCl₃) on a 400

MHz instrument, is presented in Table 1.[2]
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

7.28-7.34 m 4H -
Aromatic protons

(C₆H₄)

4.67 d 2H 5.84

Methylene

protons (-

CH₂OH)

1.73-1.76 m 1H -
Hydroxyl proton

(-OH)

Table 1: ¹H NMR Spectroscopic Data for 4-Chlorobenzyl Alcohol.[2]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

data, recorded in CDCl₃ at 101 MHz, is detailed in Table 2.[2]

Chemical Shift (δ, ppm) Assignment

139.3 C-Cl (aromatic)

133.5 C-CH₂OH (aromatic)

128.8 CH (aromatic)

128.4 CH (aromatic)

64.7 -CH₂OH

Table 2: ¹³C NMR Spectroscopic Data for 4-Chlorobenzyl Alcohol.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The significant IR absorption bands for 4-chlorobenzyl
alcohol are listed in Table 3.
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Wavenumber (cm⁻¹) Description of Vibration

3100-3000 C-H stretching of aromatic ring[3]

1600-1585 C-C stretching of aromatic carbons[3]

Table 3: Key Infrared Absorption Bands for 4-Chlorobenzyl Alcohol.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS analysis of 4-chlorobenzyl alcohol reveals a molecular ion peak corresponding to

its molecular weight.[2] Key fragments are also observed, providing structural information. The

prominent peaks are shown in Table 4.

m/z Relative Intensity Assignment

142.09 High [M]⁺ (Molecular Ion)

107 High [M-Cl]⁺

79 High [C₆H₅]⁺ fragment

77 Very High [C₆H₅]⁺ fragment

Table 4: Prominent Peaks in the Mass Spectrum of 4-Chlorobenzyl Alcohol.[2][4]

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

NMR Spectroscopy
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Sample Preparation: A small amount of 4-chlorobenzyl alcohol is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in an NMR tube.

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400

MHz instrument.[2] For ¹H NMR, the chemical shifts are reported in parts per million (ppm)

relative to a residual solvent peak or an internal standard. For ¹³C NMR, the spectrum is

typically proton-decoupled to simplify the signals to single lines for each unique carbon atom.

Infrared Spectroscopy
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be

prepared as a KBr pellet or analyzed as a thin film.[4] Alternatively, an Attenuated Total

Reflectance (ATR-IR) spectrum can be obtained by placing the sample directly on the ATR

crystal.[4]

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, such as a Nicolet iS 5

FT-IR spectrometer.[2] The data is typically presented as a plot of transmittance versus

wavenumber (in cm⁻¹).

Mass Spectrometry
Sample Introduction and Ionization: For GC-MS, the sample is first vaporized and separated on

a gas chromatography column. The separated components then enter the mass spectrometer

where they are ionized, commonly using electron ionization (EI).[4]

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z). A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a chemical compound like 4-
chlorobenzyl alcohol is illustrated in the following diagram.
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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

This comprehensive guide provides the essential spectroscopic data and methodologies for the

characterization of 4-chlorobenzyl alcohol, serving as a valuable resource for professionals in

the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://cymitquimica.com/cas/873-76-7/
https://www.rsc.org/suppdata/c8/ob/c8ob02661k/c8ob02661k1.pdf
https://homework.study.com/explanation/clearly-label-the-ir-of-4-chlorobenzyl-alcohol-and-assign-peaks.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobenzyl-alcohol
https://www.benchchem.com/product/b044052#spectroscopic-data-nmr-ir-ms-of-4-chlorobenzyl-alcohol
https://www.benchchem.com/product/b044052#spectroscopic-data-nmr-ir-ms-of-4-chlorobenzyl-alcohol
https://www.benchchem.com/product/b044052#spectroscopic-data-nmr-ir-ms-of-4-chlorobenzyl-alcohol
https://www.benchchem.com/product/b044052#spectroscopic-data-nmr-ir-ms-of-4-chlorobenzyl-alcohol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044052?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

